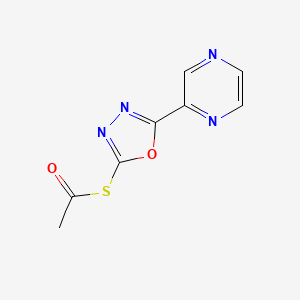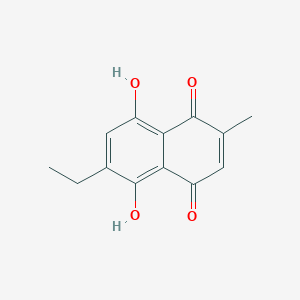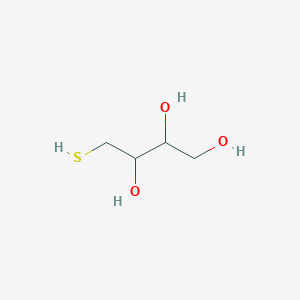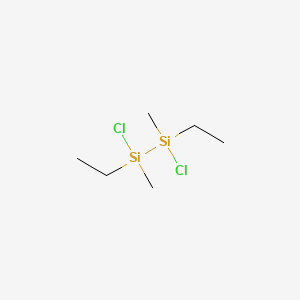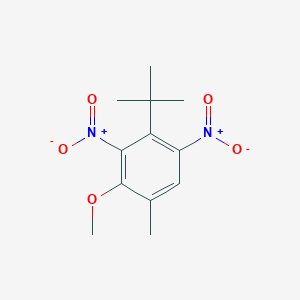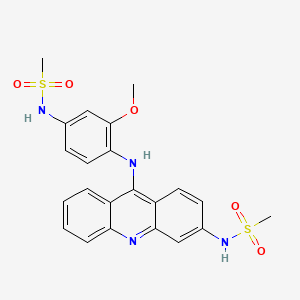
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, an acridine moiety, and a methanesulfonamide group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups, often using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or amines in aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential as an anticancer agent, given the acridine core’s known interactions with DNA.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting replication and transcription processes, which can lead to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxy-4-((3-(methylamino)-9-acridinyl)amino)phenyl)methanesulfonamide
- N-(3-Methoxy-4-((3-(methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide
Uniqueness
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and methanesulfonamide groups enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
97869-50-6 |
|---|---|
Molecular Formula |
C22H22N4O5S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[4-[[3-(methanesulfonamido)acridin-9-yl]amino]-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O5S2/c1-31-21-13-15(26-33(3,29)30)9-11-19(21)24-22-16-6-4-5-7-18(16)23-20-12-14(8-10-17(20)22)25-32(2,27)28/h4-13,25-26H,1-3H3,(H,23,24) |
InChI Key |
IASYDGLWRGAEQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

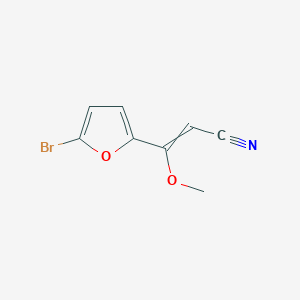
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
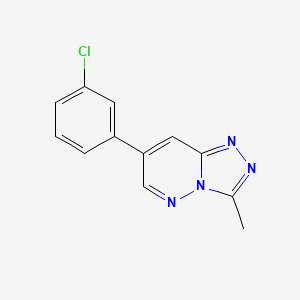
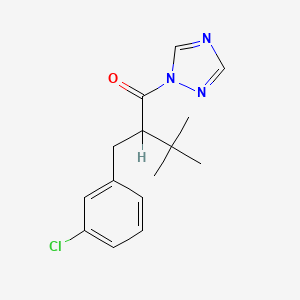
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
